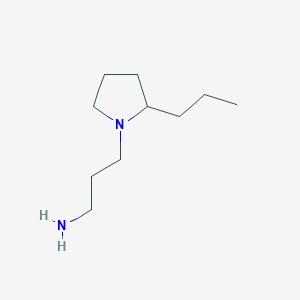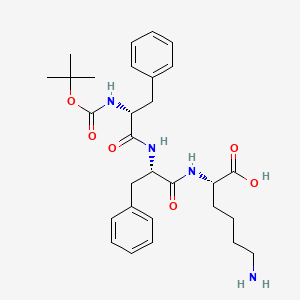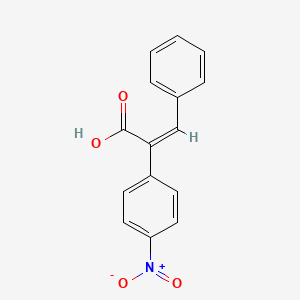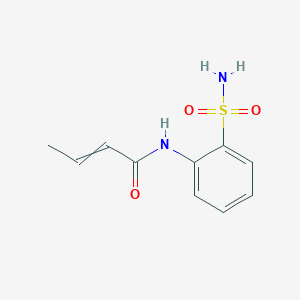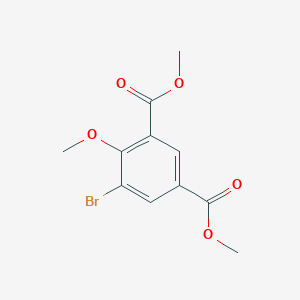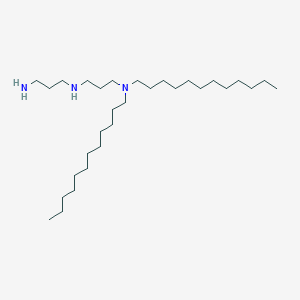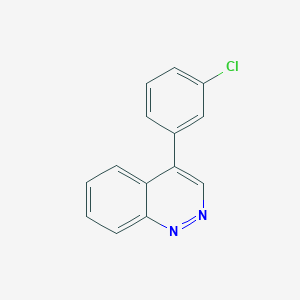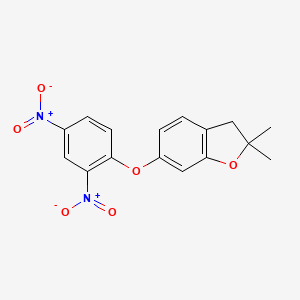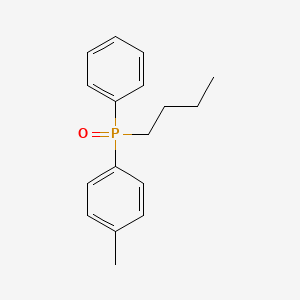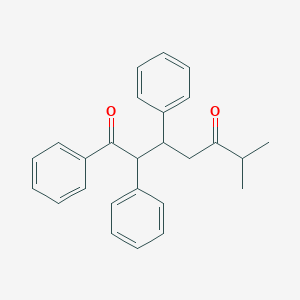
6-Methyl-1,2,3-triphenylheptane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,2,3-triphenylheptane-1,5-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3-triphenylheptane-1,5-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the phenyl groups attached to the heptane backbone. The methyl group can be introduced through alkylation reactions using methyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,2,3-triphenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-1,2,3-triphenylheptane-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Methyl-1,2,3-triphenylheptane-1,5-dione exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ketone groups can form hydrogen bonds with active site residues, influencing enzyme activity. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triphenylpropane: Similar structure but lacks the heptane backbone and methyl group.
1,2,3-Triphenylbutane: Similar structure with a shorter carbon chain.
1,2,3-Triphenylpentane: Similar structure with a different carbon chain length.
Uniqueness
6-Methyl-1,2,3-triphenylheptane-1,5-dione is unique due to its specific arrangement of phenyl groups and the presence of both ketone and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
93228-25-2 |
|---|---|
Fórmula molecular |
C26H26O2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
6-methyl-1,2,3-triphenylheptane-1,5-dione |
InChI |
InChI=1S/C26H26O2/c1-19(2)24(27)18-23(20-12-6-3-7-13-20)25(21-14-8-4-9-15-21)26(28)22-16-10-5-11-17-22/h3-17,19,23,25H,18H2,1-2H3 |
Clave InChI |
IYVRXMUGZYQMON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
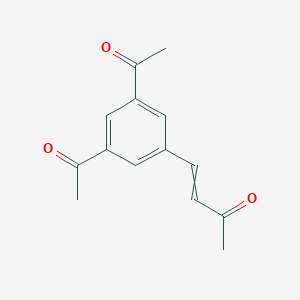
![1-{3-Amino-2-[(E)-phenyldiazenyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14357555.png)
